

An In-depth Technical Guide to the Thermodynamic Properties and Stability of Cycloundecanone

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Compound of Interest

Compound Name: Cycloundecanone

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This technical guide provides a comprehensive overview of the thermodynamic properties and conformational stability of **cycloundecanone** (C₁₁H₂₀O), a medium-sized cyclic ketone of interest in organic synthesis and medicinal chemistry. This document synthesizes available experimental data and computational findings to offer a detailed resource for professionals in relevant scientific fields.

Thermodynamic Properties

The thermodynamic properties of **cycloundecanone** are crucial for understanding its reactivity, phase behavior, and potential applications. While a complete experimental dataset is not available in the literature, key thermodynamic parameters have been determined, primarily through combustion calorimetry and vapor pressure measurements.

Enthalpy of Formation and Combustion

The standard enthalpy of formation ($\Delta_f H^\circ$) and combustion ($\Delta_c H^\circ$) for liquid **cycloundecanone** were determined by G. Wolf in 1972 using bomb calorimetry. These values are fundamental for assessing the molecule's energetic stability.

Thermodynamic Property	Value (kJ/mol)	Method	Reference
Standard Enthalpy of Combustion, liquid ($\Delta_c H^\circ_{\text{liquid}}$)	-6800.7 ± 2.0	Combustion Calorimetry (Bomb)	Wolf, 1972[1]
Standard Enthalpy of Formation, liquid ($\Delta_f H^\circ_{\text{liquid}}$)	-386.4 ± 2.1	Combustion Calorimetry (Bomb)	Wolf, 1972[1]

Phase Change Thermodynamics

The enthalpies associated with phase transitions, such as vaporization and fusion, provide insight into the intermolecular forces and physical state of **cycloundecanone** under different conditions.

Property	Value	Temperature (K)	Method	Reference
Boiling Point	520.3	N/A	N/A	Wolf, 1972[2]
Enthalpy of Vaporization ($\Delta_{\text{vap}} H^\circ$)	64.35 ± 0.63	N/A	Vapor Pressure Measurement	Wolf, 1972[2]
Enthalpy of Fusion ($\Delta_{\text{fus}} H$)	23.0	287.7	DSC	Gonthier-Vassal and Szwarc, 1998[3]

Heat Capacity and Entropy

As of this review, experimental data for the standard molar heat capacity (C_p) and standard molar entropy (S°) of **cycloundecanone** are not readily available in the peer-reviewed literature. These properties are essential for calculating the Gibbs free energy of formation and predicting the temperature dependence of thermodynamic equilibria.

In the absence of experimental data, computational methods can provide reliable estimates for heat capacity and entropy.^[4] These calculations typically involve:

- Quantum Chemical Calculations: Determining the vibrational frequencies from first principles (ab initio or DFT methods).
- Statistical Mechanics: Using the calculated vibrational frequencies, along with rotational and translational contributions, to compute the heat capacity and entropy.^[4]

For complex molecules with multiple conformers, like **cycloundecanone**, the overall thermodynamic properties are a population-weighted average of the properties of the individual conformers.

Stability and Conformational Analysis

Cycloundecanone is a medium-sized ring, a class of molecules known for its unique conformational complexity and inherent ring strain.^[5] Unlike small rings dominated by angle strain or large rings that are relatively strain-free, medium-sized rings exhibit significant transannular strain (non-bonded interactions across the ring) and torsional strain.^[5]

A recent study by Tsoi et al. (2022) using chirped-pulse Fourier transform microwave spectroscopy combined with computational calculations has provided a detailed picture of the conformational landscape of **cycloundecanone** in the gas phase.^{[5][6]} This study identified nine distinct conformations, highlighting the molecule's flexibility.

The stability of these conformers is primarily governed by a delicate balance of minimizing transannular hydrogen-hydrogen interactions and reducing eclipsed C-H bonds (torsional strain).^{[5][6]}

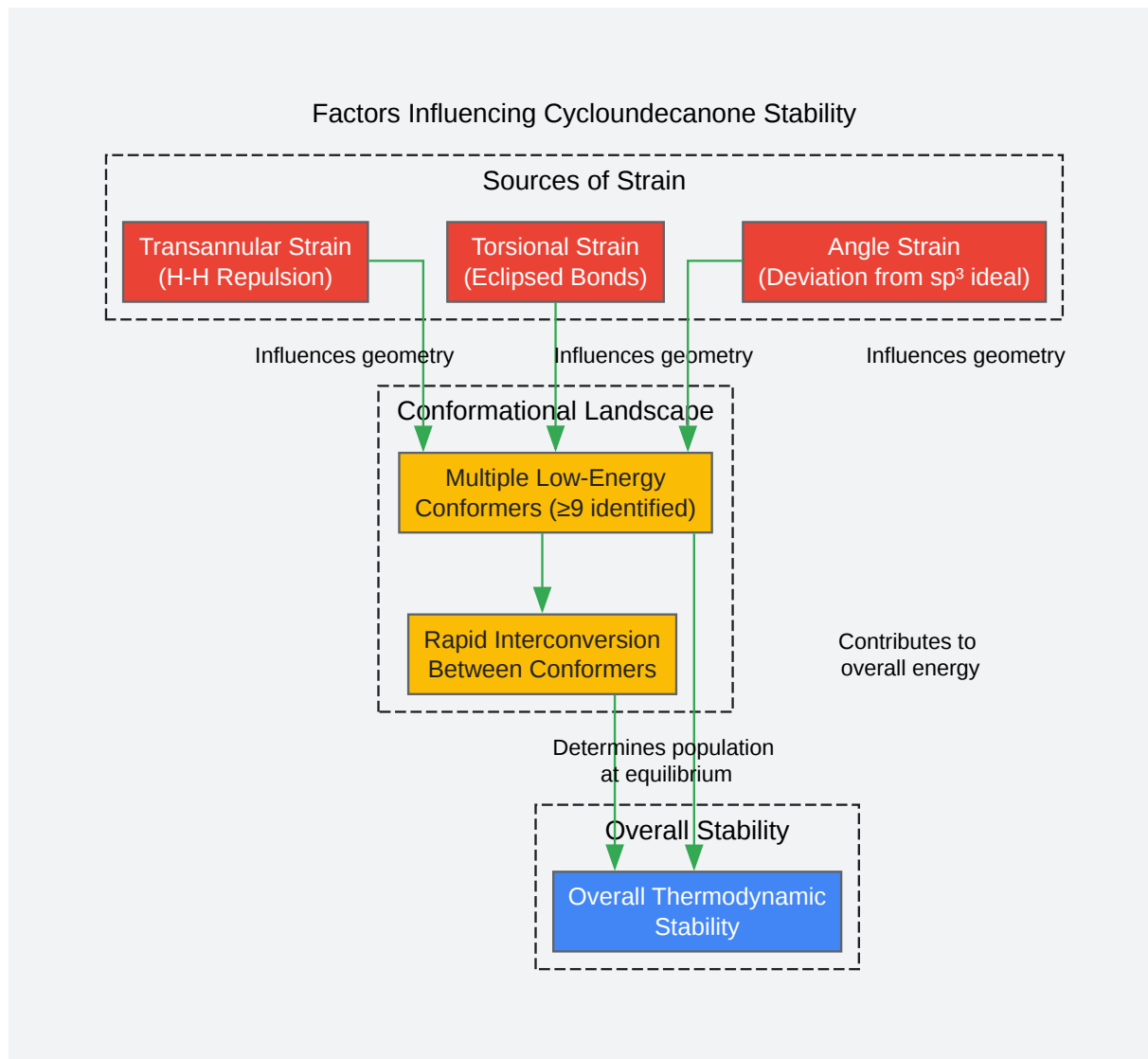
Conformational Isomers and Relative Energies

The computational work by Tsoi et al. provides the relative energies of the nine identified conformers of **cycloundecanone**. This data is crucial for understanding the population of each conformer at a given temperature and thus the overall thermodynamic properties and reactivity of the molecule.

Conformer	Relative Gibbs Free Energy (ΔG) (cm^{-1})	Relative Energy + ZPC ($\Delta E + \text{ZPC}$) (cm^{-1})
I	-291.5	-532.9
II	-407.6	-562.3
III	-404.3	-580.3
IV	463.5	643.9
V	566.5	754.6
VI	628.4	790.3
VII	-629.0	-675.8
VIII	764.0	820.5
IX	784.4	-635.5

Data extracted from Tsoi et al., J. Phys. Chem. A 2022, 126, 36, 6185–6193.[7] Note: The energies are given in wavenumbers (cm^{-1}), a common unit in spectroscopy.

The following diagram illustrates the relationship between the different forms of strain and the conformational complexity that determines the overall stability of **cycloundecanone**.



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*Factors influencing the stability of **cycloundecanone**.*

Experimental Protocols

This section outlines the methodologies for the key experiments cited in this guide.

Combustion Calorimetry (for Enthalpy of Formation and Combustion)

The standard enthalpy of combustion of **cycloundecanone** was determined using a bomb calorimeter. This technique measures the heat released during the complete combustion of a substance in a constant-volume container.

Experimental Workflow:

- **Sample Preparation:** A precisely weighed sample of liquid **cycloundecanone** is placed in a crucible inside a high-pressure stainless steel vessel, known as a "bomb."
- **Pressurization:** The bomb is sealed and pressurized with pure oxygen to approximately 30 atm to ensure complete combustion.
- **Calorimeter Assembly:** The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
- **Ignition:** The sample is ignited by passing an electric current through a fuse wire in contact with the sample.
- **Temperature Measurement:** The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool. The total temperature change (ΔT) due to the combustion is determined after correcting for heat exchange with the surroundings.
- **Calculation of Heat of Combustion:** The heat of combustion at constant volume (ΔU_{comb}) is calculated using the formula:

$$\Delta U_{\text{comb}} = -C_{\text{cal}} * \Delta T$$

where C_{cal} is the heat capacity of the calorimeter, determined by burning a standard substance with a known heat of combustion (e.g., benzoic acid).

- **Conversion to Enthalpy of Combustion:** The enthalpy of combustion (ΔH_{comb}) is then calculated from ΔU_{comb} using the relationship:

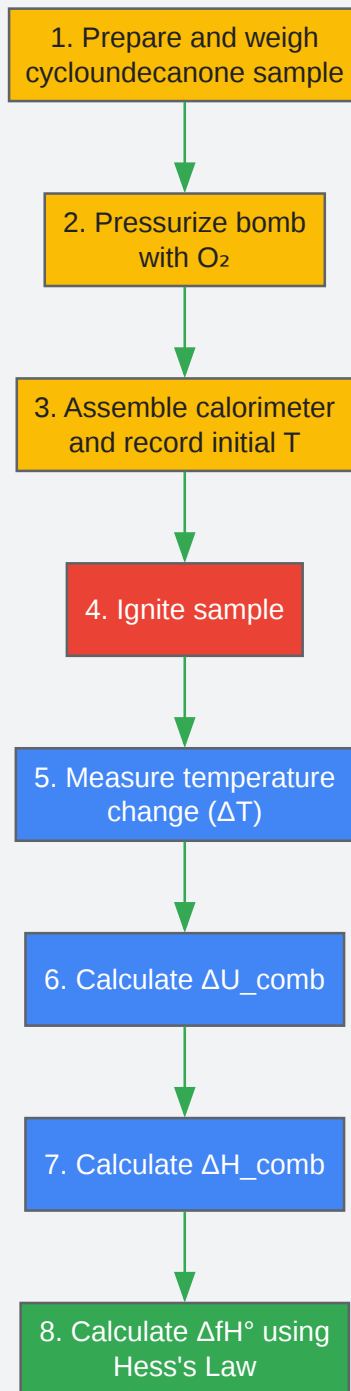
$$\Delta H_{\text{comb}} = \Delta U_{\text{comb}} + \Delta n_{\text{gas}} * RT$$

where Δn_{gas} is the change in the number of moles of gas in the combustion reaction, R is the ideal gas constant, and T is the standard temperature (298.15 K).

- Calculation of Enthalpy of Formation: The standard enthalpy of formation of **cycloundecanone** is calculated from its enthalpy of combustion using Hess's Law and the known standard enthalpies of formation of the combustion products (CO_2 and H_2O).

The following diagram outlines the workflow for determining the enthalpy of formation using bomb calorimetry.

Bomb Calorimetry Experimental Workflow



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Workflow for bomb calorimetry.

Differential Scanning Calorimetry (DSC) (for Enthalpy of Fusion)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine the enthalpy of phase transitions, such as melting (fusion).

Experimental Protocol:

- **Sample and Reference Preparation:** A small, accurately weighed amount of **cycloundecanone** is sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
- **Instrument Setup:** The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature range and a constant heating rate.
- **Heating and Data Collection:** The sample and reference are heated at a controlled rate. The DSC instrument measures the difference in heat flow to the sample and the reference required to maintain them at the same temperature.
- **Thermogram Analysis:** The output is a thermogram, which plots heat flow versus temperature. A phase transition, such as melting, appears as a peak on the thermogram.
- **Enthalpy of Fusion Calculation:** The area under the melting peak is directly proportional to the enthalpy of fusion (ΔH_{fus}). The instrument's software integrates this peak area to calculate the enthalpy change.

Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy and Computational Chemistry (for Conformational Analysis)

The detailed conformational landscape of **cycloundecanone** was elucidated through a combination of high-resolution rotational spectroscopy and quantum chemical calculations.

Experimental and Computational Workflow:

- **Conformational Search (Computational):** The potential energy surface of **cycloundecanone** is explored using computational methods (e.g., conformer-rotamer sampling programs) to identify a large number of possible low-energy structures.[5]
- **Structure Optimization (Computational):** The geometries of the identified conformers are optimized using quantum chemical methods (e.g., Density Functional Theory - DFT, or Møller-Plesset perturbation theory - MP2) to find the local energy minima.[5]
- **Spectroscopic Parameter Prediction (Computational):** For each optimized conformer, rotational constants and other spectroscopic parameters are calculated.
- **Microwave Spectroscopy (Experimental):** A sample of **cycloundecanone** is introduced into a high vacuum chamber and subjected to a supersonic expansion, which cools the molecules to very low rotational and vibrational temperatures. This simplifies the resulting spectrum. The sample is then irradiated with a series of short, high-power microwave pulses.
- **Data Acquisition (Experimental):** The subsequent free induction decay of the molecular emission is recorded in the time domain and then Fourier transformed to obtain a high-resolution frequency-domain rotational spectrum.
- **Spectral Assignment:** The experimentally observed rotational transitions are compared to the computationally predicted spectra for each conformer, allowing for the unambiguous identification and structural characterization of the conformers present in the sample.
- **Relative Abundance Analysis:** The relative intensities of the assigned rotational transitions are used to determine the relative abundances of the different conformers in the supersonic expansion.

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